molecular formula C26H26N2O4 B2864723 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 900997-45-7

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No.: B2864723
CAS No.: 900997-45-7
M. Wt: 430.504
InChI Key: OXNPIFMYXKUVAJ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a dimethoxyphenyl group, and a diphenylacetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethoxyphenyl group and the diphenylacetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere is common .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds, typically requires palladium catalysts and boron reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-31-22-14-13-21(16-23(22)32-2)28-17-20(15-24(28)29)27-26(30)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,20,25H,15,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNPIFMYXKUVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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